molecular formula C8H13NO3 B13316887 Methyl 2-amino-2-(3-oxocyclopentyl)acetate

Methyl 2-amino-2-(3-oxocyclopentyl)acetate

Cat. No.: B13316887
M. Wt: 171.19 g/mol
InChI Key: REZFEJOFFWBBKU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-oxocyclopentyl)acetate is a cyclopentane-derived ester featuring an amino group at the α-position and a ketone at the 3-position of the cyclopentyl ring.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-amino-2-(3-oxocyclopentyl)acetate

InChI

InChI=1S/C8H13NO3/c1-12-8(11)7(9)5-2-3-6(10)4-5/h5,7H,2-4,9H2,1H3

InChI Key

REZFEJOFFWBBKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCC(=O)C1)N

Origin of Product

United States

Preparation Methods

Esterification of 2-(2-Oxocyclopentyl)acetic Acid

  • Method Summary: 2-(2-oxocyclopentyl)acetic acid is esterified with methanol or ethanol under reflux conditions to yield the corresponding methyl or ethyl ester. This step is generally performed in absolute alcohol as solvent.

  • Example: According to US Patent US9175320B2, 2-(2-oxocyclopentyl)acetic acid (23.6 g, 166 mmol) was dissolved in absolute ethanol (400 mL) and refluxed to afford ethyl 2-(2-oxocyclopentyl)acetate.

  • Reaction Conditions: Reflux in absolute alcohol, typically for several hours to ensure complete esterification.

  • Yields: High yields are reported, often exceeding 90%.

One-Pot Synthesis via Michael Addition and Esterification

  • Method Summary: A one-pot reaction involving cyclopentanone, morpholine, and acrylate (such as methyl acrylate or ethyl acrylate) under heating and reflux conditions leads to the formation of 3-(2-oxocyclopentyl)propionic esters, which can be hydrolyzed to the corresponding acids and then re-esterified.

  • Key Steps:

    • Cyclopentanone reacts with morpholine and p-methyl benzenesulfonic acid in a high-boiling, non-protic solvent (e.g., toluene) under reflux for 1–3 hours.

    • Acrylate is added dropwise at 75–95 °C over 3–5 hours, followed by insulation (stirring without heating) for 2–4 hours.

    • The crude ester is isolated by filtration and solvent evaporation.

    • Hydrolysis of the ester under alkaline conditions (e.g., 30% sodium hydroxide solution) at 60–65 °C for 1–3 hours yields the corresponding acid.

    • Acidification and organic extraction yield purified 3-(2-oxocyclopentyl)propionic acid.

  • Example: CN Patent CN103508890A details this approach with optimized molar ratios and reaction parameters.

  • Yields: The esterification and hydrolysis steps achieve yields ≥90%, indicating high efficiency.

Amination to Form this compound

Following the preparation of methyl 2-(3-oxocyclopentyl)acetate, the amino group is introduced typically via nucleophilic substitution or reductive amination strategies.

Reductive Amination of the Keto Group

  • Method Summary: The ketone function on the cyclopentyl ring is subjected to reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

  • Reaction Conditions: Mild acidic to neutral pH, often in methanol or ethanol solvents, with controlled temperature to avoid side reactions.

  • Outcome: Formation of the amino-substituted methyl ester, this compound.

  • Notes: This method allows for selective introduction of the amino group at the alpha position relative to the ester.

Alternative Amination via Halide Intermediates

  • Method Summary: Halogenation of the alpha position to the ester (e.g., bromination) followed by nucleophilic substitution with ammonia or amines.

  • Reaction Conditions: Controlled halogenation using N-bromosuccinimide (NBS) or similar reagents, followed by reaction with ammonia in a polar solvent.

  • Outcome: Direct substitution yielding the amino derivative.

  • Limitations: Requires careful control to avoid over-halogenation or side reactions.

Summary of Preparation Methods and Key Parameters

Step Method Description Key Reagents/Conditions Yield (%) Notes
Esterification Reflux of 2-(2-oxocyclopentyl)acetic acid in alcohol Absolute ethanol or methanol, reflux >90 Straightforward esterification
One-pot Michael Addition Cyclopentanone + morpholine + acrylate in toluene 75–95 °C, dropwise acrylate addition, reflux ~92 Efficient, scalable industrial method
Hydrolysis of ester Alkaline hydrolysis of ester to acid 30% NaOH, 60–65 °C, 1–3 h ~90 Followed by acidification and extraction
Reductive Amination Amination of ketone with ammonia + reducing agent NaBH3CN or catalytic hydrogenation, mild pH Variable Selective amino introduction
Halide substitution Alpha-halogenation followed by nucleophilic substitution NBS for halogenation, NH3 for substitution Variable Requires careful control

Research Findings and Considerations

  • The one-pot synthesis method combining cyclopentanone, morpholine, and acrylate is advantageous for industrial-scale production due to its simplified operation, high yield, and use of readily available starting materials.

  • Esterification of 2-(2-oxocyclopentyl)acetic acid is a reliable and high-yielding step, often used as a precursor for further functionalization.

  • Amination strategies must be carefully chosen based on desired stereochemistry and functional group tolerance; reductive amination is favored for its selectivity and mild conditions.

  • Reaction solvents such as toluene, methanol, and ethanol are commonly employed, with high-boiling non-protic solvents preferred for the Michael addition step to optimize yield and purity.

  • The molar ratios of reactants and reaction times are critical parameters influencing yield and product quality, with optimized conditions reported in patent literature.

Chemical Reactions Analysis

Methyl 2-amino-2-(3-oxocyclopentyl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include hydroxylated, oxidized, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-amino-2-(3-oxocyclopentyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with potential pharmacological activity.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-oxocyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction modulation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among Methyl 2-amino-2-(3-oxocyclopentyl)acetate and related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications References
This compound Amino group at α-position, 3-ketocyclopentyl C9H13NO3 183.21 g/mol Pharmaceutical intermediates
Methyl dihydrojasmonate (Hedione) 2-Pentyl group, 3-ketocyclopentyl C13H20O3 224.30 g/mol Fragrances, cosmetics
Methyl 2-(1,3-dithian-2-ylidene)-2-(3-oxocyclopentyl)acetate Dithianylidene group at α-position C12H16O3S2 272.38 g/mol Organic synthesis intermediates
Methyl 2-amino-2-(3-nitrophenyl)acetate 3-Nitrophenyl group instead of cyclopentyl C9H10N2O4 210.19 g/mol Drug discovery, chiral building blocks
Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate 2-Pentenyl group at cyclopentyl C13H20O3 224.30 g/mol Endogenous metabolites, flavors
Methyl 2-((1R,2R,3R)-2-hydroxy-3-(octylsulfonamido)cyclopentyl)acetate Hydroxy, octylsulfonamido groups C16H31NO5S 349.48 g/mol Bioactive molecule synthesis

Physicochemical Properties

  • Solubility: The amino and ketone groups in this compound enhance polarity compared to the lipophilic pentyl group in Methyl dihydrojasmonate (solubility in ethanol: ~99% for the latter) .
  • Thermal Stability : Cyclopentyl ketone derivatives like Methyl dihydrojasmonate exhibit higher boiling points (327.5°C) due to increased molecular weight and reduced ring strain compared to smaller analogs .
  • Chirality: Amino-substituted derivatives (e.g., (S)-Methyl 2-amino-2-(3-nitrophenyl)acetate) are critical for enantioselective synthesis, whereas non-chiral analogs like the dithianylidene compound are used in racemic mixtures .

Key Research Findings

  • Stereochemical Impact: The configuration of the amino group significantly affects bioactivity. For example, (S)-enantiomers of aromatic amino esters exhibit higher receptor affinity in drug candidates .
  • Metabolic Relevance: Methyl 2-(3-oxo-2-pentenyl)cyclopentyl acetate () is an endogenous metabolite, highlighting the biological relevance of cyclopentyl ketone derivatives .

Biological Activity

Methyl 2-amino-2-(3-oxocyclopentyl)acetate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical attributes:

Property Details
Molecular FormulaC₇H₁₃NO₃
Molecular Weight157.19 g/mol
Functional GroupsAmino, Carbonyl
StructureContains a cyclopentane ring with an amino group and a keto group

The presence of both an amino group and a carbonyl group allows for diverse interactions with biological targets, which is crucial for its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biochemical pathways. The compound can act as a substrate for specific enzymes, leading to modulation of their activity. Key mechanisms include:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their functionality.
  • Hydrogen Bonding : The amino and carbonyl groups facilitate hydrogen bonding, enhancing the compound's interaction with biological macromolecules.
  • Metabolic Pathways : It is involved in metabolic pathways that may influence cellular functions and responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For example, it has shown potential cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-468) in vitro .
  • Neurological Effects : Investigations into its effects on neurological disorders indicate possible neuroprotective properties, although further studies are required to elucidate these effects fully.

Case Studies

  • Antiproliferative Activity : In a study evaluating the antiproliferative effects of related compounds, this compound was tested alongside other derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the cyclopentane structure could enhance biological activity .
  • Enzyme Inhibition Studies : A series of enzyme assays revealed that this compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The mechanism involved competitive inhibition, where the compound competes with natural substrates for binding sites on the enzyme.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
Methyl 2-amino-2-(4-hydroxyphenyl)acetateC₉H₁₃NO₃Contains a phenolic hydroxyl group
Methyl 2-amino-2-(3-hydroxycyclopentane)acetateC₇H₁₃NO₃Lacks additional carbonyl functionality
Methyl 2-amino-3-(4-hydroxyphenyl)propanoateC₉H₁₃NO₃Longer carbon chain with different aromatic substitution

This comparison highlights how the cyclopentane structure combined with functional groups makes this compound particularly interesting for research into new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-(3-oxocyclopentyl)acetate, and what catalysts are typically employed?

The compound is synthesized via esterification of 3-oxocyclopentylacetic acid with methanol under acidic conditions. A common method involves reacting cyclopentanone derivatives with methyl acetate using a base catalyst (e.g., NaOH or KOH) in ethanol or methanol at 50–70°C. Purification is achieved through distillation or recrystallization .

Key Parameters Table :

ReactantsCatalystSolventTemperatureYield Optimization
3-Oxocyclopentylacetic acid + MethanolH₂SO₄ (acidic)Methanol60–70°CAdjust molar ratios and reflux time
Cyclopentanone + Methyl acetateNaOH (basic)Ethanol50–70°CCatalyst concentration and solvent polarity

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms structural integrity, while Mass Spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). High-Performance Liquid Chromatography (HPLC) assesses purity .

Q. What are the primary research applications of this compound?

It serves as a building block in organic synthesis for complex molecules (e.g., prostaglandin analogs) and is incorporated into hydrogels for controlled drug delivery. It also studies enzyme-catalyzed reactions, particularly in plant physiology and jasmonic acid pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Systematic variation of parameters (temperature, solvent polarity, catalyst loading) is essential. For example:

  • Temperature : Higher temperatures (70°C) accelerate esterification but may increase side products.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but require post-reaction removal.
  • Catalyst : Enzymatic catalysts (lipases) offer greener alternatives with higher specificity .

Analytical Validation : Use HPLC to monitor reaction progress and GC-MS to detect volatile byproducts.

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from differences in assay conditions (pH, temperature) or impurities. Reproduce studies using standardized protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) and validate compound purity via NMR and LC-MS. Cross-reference with structurally similar compounds (e.g., jasmonate derivatives) to identify structure-activity trends .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent Variation : Replace the cyclopentyl group with cyclohexyl or introduce halogens (e.g., Br, Cl) to modulate electronic effects.
  • Functional Group Modifications : Convert the ester to an amide or explore amino acid conjugates.
  • Assay Design : Test analogs in enzyme inhibition (e.g., LOX, COX) or receptor-binding assays. Computational docking (e.g., AutoDock) predicts binding affinities .

Q. How can instability issues during storage or handling be mitigated?

Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis. Use stabilizers (e.g., BHT) to inhibit oxidation. Characterize degradation products via accelerated stability studies (40°C/75% RH) and adjust formulation (lyophilization for hydrophilic derivatives) .

Methodological Guidance

Designing a kinetic study for enzyme interactions with this compound

  • Step 1 : Prepare substrate solutions at varying concentrations (0.1–10 mM).
  • Step 2 : Monitor reaction rates via UV-Vis (e.g., NADH depletion at 340 nm) or fluorescence.
  • Step 3 : Fit data to Michaelis-Menten or Hill equations to determine KmK_m and VmaxV_{max}.
  • Validation : Compare with positive controls (e.g., known jasmonate inhibitors) .

Interpreting conflicting NMR data for stereoisomers

  • Problem : Overlapping signals in ¹H NMR.
  • Solution : Use chiral shift reagents (e.g., Eu(hfc)₃) or 2D NMR (COSY, NOESY) to resolve diastereomers. X-ray crystallography provides definitive stereochemical assignment .

Developing a scalable purification protocol

  • Challenge : Removing trace solvents (methanol) or unreacted cyclopentanone.
  • Method : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by vacuum distillation. Validate purity via GC-FID .

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